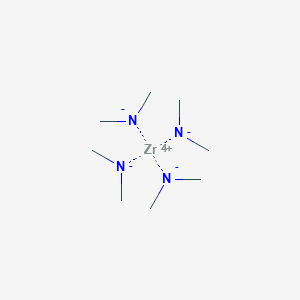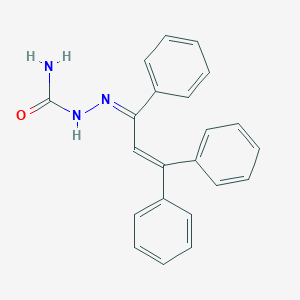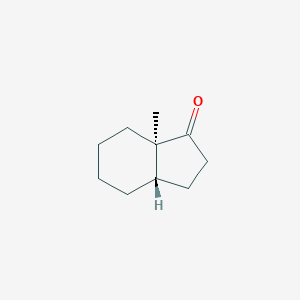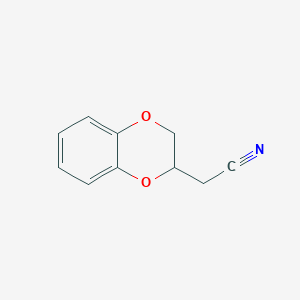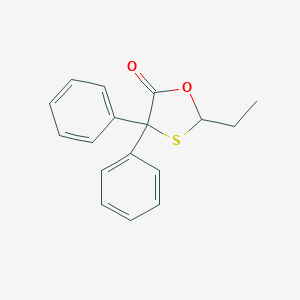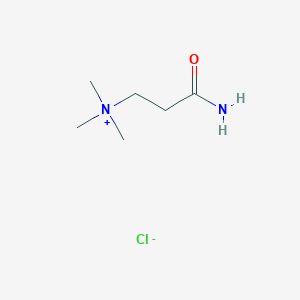
Propionamide, 3-(trimethylammonio)-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propionamide, 3-(trimethylammonio)-, chloride, also known as Betaine hydrochloride, is a chemical compound commonly used in scientific research. It is a quaternary ammonium salt that is synthesized from betaine, which is a naturally occurring compound found in beets, spinach, and other vegetables. Betaine hydrochloride is used in various scientific applications, including as a reagent in biochemical assays and as a supplement in cell culture media.
Wissenschaftliche Forschungsanwendungen
Propionamide, 3-(trimethylammonio)-, chloride hydrochloride is used in various scientific research applications, including as a reagent in biochemical assays and as a supplement in cell culture media. In biochemical assays, betaine hydrochloride is used to stabilize proteins and enzymes, as well as to enhance their activity. It is also used as a denaturant to unfold proteins for structural studies. In cell culture media, betaine hydrochloride is used to enhance cell growth and survival, as well as to protect cells from osmotic stress.
Wirkmechanismus
The mechanism of action of betaine hydrochloride is not fully understood, but it is believed to be related to its ability to act as an osmoprotectant. Propionamide, 3-(trimethylammonio)-, chloride hydrochloride is known to accumulate in cells under conditions of osmotic stress, where it helps to maintain cell volume and prevent cell damage. It is also believed to interact with proteins and enzymes, stabilizing their structure and enhancing their activity.
Biochemische Und Physiologische Effekte
Propionamide, 3-(trimethylammonio)-, chloride hydrochloride has several biochemical and physiological effects, including its ability to stabilize proteins and enzymes, enhance their activity, and protect cells from osmotic stress. It has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage. In addition, betaine hydrochloride has been shown to improve liver function and reduce the risk of fatty liver disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of betaine hydrochloride is its ability to stabilize proteins and enzymes, making it a valuable reagent in biochemical assays. It is also relatively inexpensive and easy to synthesize, making it accessible to researchers with limited resources. However, betaine hydrochloride has some limitations, including its potential to interfere with some assays and its variability in quality depending on the source of the betaine used for synthesis.
Zukünftige Richtungen
There are many potential future directions for research on betaine hydrochloride. One area of interest is its potential as a therapeutic agent for various diseases, including liver disease, diabetes, and cardiovascular disease. Another area of interest is its potential as a biomarker for disease diagnosis and prognosis. Additionally, further research is needed to fully understand the mechanism of action of betaine hydrochloride and its effects on cellular processes.
Synthesemethoden
Propionamide, 3-(trimethylammonio)-, chloride hydrochloride is synthesized from betaine through a simple process of acidification. Propionamide, 3-(trimethylammonio)-, chloride is first extracted from natural sources, such as sugar beets or spinach, and then purified. The purified betaine is then dissolved in hydrochloric acid, and the resulting solution is evaporated to dryness. The dried residue is then ground into a fine powder, which is the final product.
Eigenschaften
CAS-Nummer |
19174-30-2 |
|---|---|
Produktname |
Propionamide, 3-(trimethylammonio)-, chloride |
Molekularformel |
C6H15ClN2O |
Molekulargewicht |
166.65 g/mol |
IUPAC-Name |
(3-amino-3-oxopropyl)-trimethylazanium;chloride |
InChI |
InChI=1S/C6H14N2O.ClH/c1-8(2,3)5-4-6(7)9;/h4-5H2,1-3H3,(H-,7,9);1H |
InChI-Schlüssel |
CDFQSFJIPNKPJZ-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCC(=O)N.[Cl-] |
Kanonische SMILES |
C[N+](C)(C)CCC(=O)N.[Cl-] |
Synonyme |
2-carbamoylethyl-trimethyl-azanium chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



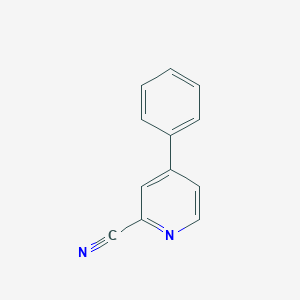
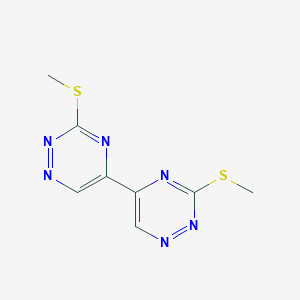
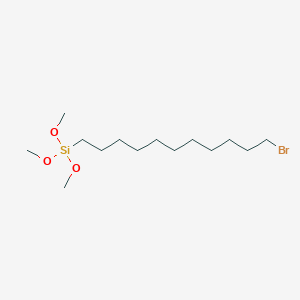

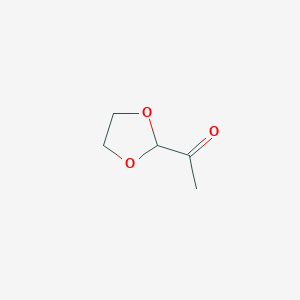
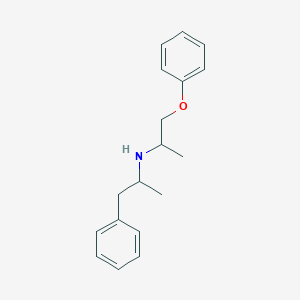
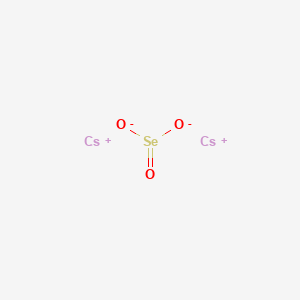
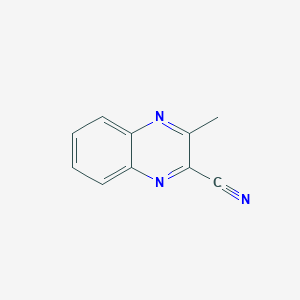
![Trimethyl[(1-methylpentyl)oxy]silane](/img/structure/B103494.png)
